2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
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Overview
Description
2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone typically involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The benzotriazole moiety is known to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity . The compound may also act as a UV absorber, converting UV radiation into thermal energy, thereby protecting materials from degradation .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its use as a UV absorber.
2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Used in sunscreens and photo-luminescent dyes.
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol: Applied in UV protection for polymers.
Uniqueness
What sets 2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone apart is its unique combination of the benzotriazole and piperidine moieties, which may confer distinct biological and chemical properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13-5-7-16(10-14(13)2)21-17-4-3-9-25(12-17)20(26)15-6-8-18-19(11-15)23-24-22-18/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMDVITNGFLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=NNN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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